molecular formula C14H18Cl2O2 B1600789 2,2'-(Adamantane-1,3-diyl)diacetyl chloride CAS No. 31898-14-3

2,2'-(Adamantane-1,3-diyl)diacetyl chloride

Cat. No. B1600789
CAS RN: 31898-14-3
M. Wt: 289.2 g/mol
InChI Key: SNRBLHMEOQZIKA-UHFFFAOYSA-N
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Description

2,2'-(Adamantane-1,3-diyl)diacetyl chloride, also known as ADAC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ADAC is a derivative of adamantane, which is a highly stable and rigid molecule with a diamond-like structure. The synthesis of ADAC involves the reaction of adamantane with acetyl chloride, resulting in the formation of a compound with two acetyl groups attached to the adamantane core. ADAC has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2,2'-(Adamantane-1,3-diyl)diacetyl chloride is not fully understood, but it is believed to involve the formation of stable complexes with drugs or metal ions. 2,2'-(Adamantane-1,3-diyl)diacetyl chloride has been found to have a high affinity for metal ions such as copper and zinc, which may contribute to its fluorescent properties. Additionally, 2,2'-(Adamantane-1,3-diyl)diacetyl chloride has been shown to inhibit the activity of certain enzymes, although the exact mechanism of this inhibition is not yet clear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2'-(Adamantane-1,3-diyl)diacetyl chloride are not well studied, but it has been found to have low toxicity in animal studies. 2,2'-(Adamantane-1,3-diyl)diacetyl chloride has been shown to be metabolized in the liver, with the resulting metabolites being excreted in the urine. However, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2,2'-(Adamantane-1,3-diyl)diacetyl chloride.

Advantages And Limitations For Lab Experiments

One advantage of 2,2'-(Adamantane-1,3-diyl)diacetyl chloride is its ability to form stable complexes with drugs and metal ions, making it a potentially useful drug delivery system or fluorescent probe. Additionally, 2,2'-(Adamantane-1,3-diyl)diacetyl chloride has low toxicity and is relatively easy to synthesize. However, one limitation of 2,2'-(Adamantane-1,3-diyl)diacetyl chloride is its limited solubility in water, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2,2'-(Adamantane-1,3-diyl)diacetyl chloride.

Future Directions

There are several possible future directions for research involving 2,2'-(Adamantane-1,3-diyl)diacetyl chloride. One area of interest is the development of 2,2'-(Adamantane-1,3-diyl)diacetyl chloride-based drug delivery systems, which could improve the efficacy and specificity of certain drugs. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2,2'-(Adamantane-1,3-diyl)diacetyl chloride. Finally, 2,2'-(Adamantane-1,3-diyl)diacetyl chloride could be further investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Scientific Research Applications

2,2'-(Adamantane-1,3-diyl)diacetyl chloride has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with drugs. 2,2'-(Adamantane-1,3-diyl)diacetyl chloride has also been investigated for its antimicrobial properties, with studies showing that it can inhibit the growth of certain bacteria and fungi. Additionally, 2,2'-(Adamantane-1,3-diyl)diacetyl chloride has been found to have potential as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

2-[3-(2-chloro-2-oxoethyl)-1-adamantyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBLHMEOQZIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510422
Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Adamantane-1,3-diyl)diacetyl chloride

CAS RN

31898-14-3
Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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